molecular formula C8H7NO B3256796 1-(3-Pyridyl)-2-propyn-1-ol CAS No. 276884-35-6

1-(3-Pyridyl)-2-propyn-1-ol

Cat. No.: B3256796
CAS No.: 276884-35-6
M. Wt: 133.15 g/mol
InChI Key: YQEHAHXOJGYJDW-UHFFFAOYSA-N
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Description

1-(3-Pyridyl)-2-propyn-1-ol is an organic compound that features a pyridine ring attached to a propynyl group with a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: 1-(3-Pyridyl)-2-propyn-1-one.

    Reduction: 1-(3-Pyridyl)-2-propen-1-ol or 1-(3-Pyridyl)-propyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Pyridyl)-2-propyn-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

    1-(2-Pyridyl)-2-propyn-1-ol: Similar structure but with the pyridine ring attached at the 2-position.

    1-(4-Pyridyl)-2-propyn-1-ol: Pyridine ring attached at the 4-position.

    3-Pyridylmethanol: Lacks the propynyl group but has a similar pyridine ring structure.

Uniqueness: 1-(3-Pyridyl)-2-propyn-1-ol is unique due to the specific positioning of the pyridine ring and the propynyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-pyridin-3-ylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h1,3-6,8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEHAHXOJGYJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxy-3-(3-pyridinyl)-1-propyne was prepared according to Method A above using 3-pyridine carboxaldehyde (0.428 g, 4 mmol) (Aldrich) in THF (20 mL) and ethynylmagnesium chloride (5 mmol, 10 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 440 mg, 83%).
Quantity
0.428 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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